6-(4-Hydroxyphenyl)hexyl bromide
Description
6-(4-Hydroxyphenyl)hexyl bromide is a brominated alkylphenol derivative featuring a six-carbon aliphatic chain terminated by a bromide group and a para-hydroxyphenyl substituent. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic hexyl chain with a polar hydroxyphenyl group. Such a structure enables diverse reactivity, including nucleophilic substitution (via the bromide) and hydrogen bonding or conjugation (via the phenolic hydroxyl group).
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
4-(6-bromohexyl)phenol |
InChI |
InChI=1S/C12H17BrO/c13-10-4-2-1-3-5-11-6-8-12(14)9-7-11/h6-9,14H,1-5,10H2 |
InChI Key |
YDCHLTHSRJZOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(4-hydroxyphenyl)hexyl bromide with structurally related brominated compounds, focusing on substituent effects, synthesis, applications, and physicochemical properties.
Table 1: Key Comparisons of this compound and Analogues
Structural and Functional Differences
Phenyl vs. Hydroxyphenyl Substituents :
- 6-Phenylhexyl bromide () lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to this compound. This difference impacts solubility and reactivity in aqueous systems .
- 6-(2,5-Dimethoxy-4-phthalimidopropyl)hexyl bromide () contains electron-donating methoxy and bulky phthalimido groups, which enhance steric hindrance and alter nucleophilic substitution kinetics compared to the hydroxyphenyl analogue .
- Phosphonium Salts: Hexyltriphenylphosphonium bromide () and tributylhexylphosphonium bromide () feature positively charged phosphorus centers, making them ionic liquids with distinct thermal stability (>200°C) and applications in catalysis or antimicrobial coatings. These contrast with the neutral, phenolic hydroxyl group in this compound .
Challenges and Limitations
- Synthetic Yields: Low yields (27–30%) in brominated alkylphenol synthesis necessitate optimization of reaction conditions (e.g., stoichiometry, temperature) .
- Stability: Phenolic hydroxyl groups may limit thermal or alkaline stability in polymer applications compared to methoxy or phosphonium-based analogues .
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